![molecular formula C7H8N4O B3026751 6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1092394-15-4](/img/structure/B3026751.png)
6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Overview
Description
“6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a synthetic compound . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including “6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine”, has been a subject of research . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Other methods include the use of 2-aminopyridines and nitriles as starting compounds .Molecular Structure Analysis
The molecular formula of “6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is C7H8N4O . Its average mass is 164.165 Da and its monoisotopic mass is 164.069809 Da .Scientific Research Applications
Microwave-Mediated Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Biological Activities
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Medicinal Chemistry
Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .
Treatment of Cardiovascular Disorders
These compounds are utilized in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
They are also used in the treatment of type 2 diabetes .
Treatment of Hyperproliferative Disorders
These types of compounds have been used in the treatment of hyperproliferative disorders .
Applications in Material Sciences
In addition to their medicinal applications, these compounds have various applications in the material sciences fields as well .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors of enzymes like rorγt, phd-1, jak1, and jak2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been reported to inhibit their target enzymes, thereby modulating the associated biochemical pathways .
Biochemical Pathways
For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis .
Result of Action
Related compounds have demonstrated various biological activities, including antifungal, antibacterial, antiviral, and anticancer effects .
properties
IUPAC Name |
6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3,(H2,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGYAIWJMVWVDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=NC(=N2)N)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676924 | |
Record name | 6-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1092394-15-4 | |
Record name | 6-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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